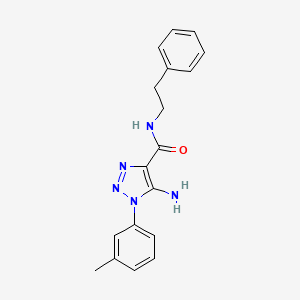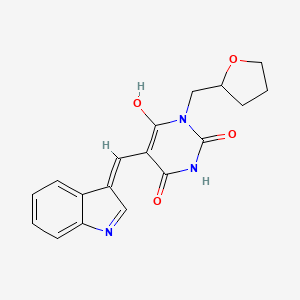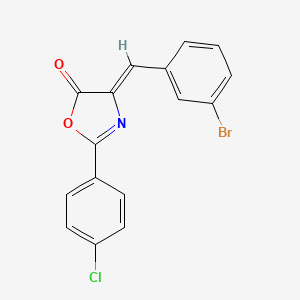
N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide, also known as BMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMD is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 346.09 g/mol.
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide has been studied extensively for its potential applications in various fields. It has been found to have significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide has also been found to have anti-inflammatory and antiviral properties. Additionally, N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide has also been found to inhibit the expression of certain inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the replication of certain viruses, such as influenza A virus.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide has been found to have significant effects on various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide has also been found to modulate the expression of certain genes involved in inflammation and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have significant activity against various cancer cell lines. However, N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide also has some limitations. It has low aqueous solubility, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide. One area of focus could be on improving its solubility and bioavailability to increase its effectiveness in cancer treatment. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide and to identify potential targets for its anticancer and anti-inflammatory effects. Finally, N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide could be studied for its potential use in combination therapy with other anticancer drugs to enhance their effectiveness.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide involves the reaction of 2,4-dichlorobenzoic acid with 2-bromo-4-methylphenylamine in the presence of thionyl chloride. This reaction leads to the formation of N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide as a white crystalline solid. The purity of the compound can be improved by recrystallization from ethanol.
Propriétés
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO/c1-8-2-5-13(11(15)6-8)18-14(19)10-4-3-9(16)7-12(10)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPMZCDAVJOOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2,4-dichlorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5973616.png)
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)


![isopropyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5973661.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)

![1-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5973676.png)
![4-{2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5973684.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)
![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5973690.png)
![[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol](/img/structure/B5973708.png)
![1,1'-[(2,3-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5973719.png)
![5-{[3-(2-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5973727.png)